

Commercial availability and suppliers of (R)-6-Methyl-piperazin-2-one

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Compound of Interest

Compound Name: (R)-6-Methyl-piperazin-2-one

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An In-depth Technical Guide to **(R)-6-Methyl-piperazin-2-one**: Commercial Availability, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(R)-6-Methyl-piperazin-2-one**, a chiral building block of significant interest to researchers and professionals in drug development. We will delve into its commercial availability, explore robust synthetic strategies, detail critical analytical methods for quality control, and highlight its application in medicinal chemistry. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower your research and development endeavors.

The Strategic Importance of the Chiral Piperazin-2-one Scaffold

The piperazin-2-one motif is recognized as a "privileged structure" in medicinal chemistry.^[1] Its unique arrangement of heteroatoms makes it an excellent scaffold for developing peptidomimetics and other biologically active compounds. The conformational flexibility of the piperazine ring, which can adopt chair or boat conformations, allows for precise spatial positioning of substituents to optimize interactions with biological targets.^[2]

Introducing a chiral center, as in **(R)-6-Methyl-piperazin-2-one**, adds a critical layer of stereochemical control. Enantiomers of a drug can have vastly different pharmacological and

toxicological profiles. Access to enantiomerically pure building blocks like the (R)-6-methyl isomer is therefore not just advantageous but often essential for the development of safe and effective therapeutics.^[3] This specific isomer serves as a key intermediate in the synthesis of a variety of advanced pharmaceutical agents.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of **(R)-6-Methyl-piperazin-2-one** are fundamental for its use in synthesis and analysis.

Property	Value	Source(s)
Chemical Name	(6R)-6-methylpiperazin-2-one	[4]
CAS Number	1240589-57-4	[4][5][6]
Molecular Formula	C ₅ H ₁₀ N ₂ O	[4][5][6]
Molecular Weight	114.15 g/mol	[4]
MDL Number	MFCD07373518	[4][5]
Boiling Point	289.6±33.0 °C (Predicted)	[7]
Density	0.992±0.06 g/cm ³ (Predicted)	[7]
pKa	15.51±0.40 (Predicted)	[7]
Appearance	Solid	[7]
SMILES	C[C@@H]1CNCC(=O)N1	[8]
InChIKey	BSPUWRUTIOUGMZ- SCSAIBSYSA-N	[7]

Commercial Availability and Sourcing

(R)-6-Methyl-piperazin-2-one is available from a range of specialty chemical suppliers. When sourcing this material, it is critical for researchers to verify not only the chemical purity (typically assessed by HPLC or GC) but also the enantiomeric excess (ee%), which requires chiral analytical methods.

Supplier	Product Name	CAS Number	Purity	Notes
Synblock	(6R)-6-methylpiperazin-2-one	1240589-57-4	NLT 98%	Offers supporting documents like NMR, HPLC, LC-MS. [4]
Key Organics	(r)-6-methyl-piperazin-2-one	1240589-57-4	N/A	Research and building block supplier. [5]
ChemScene	(R)-6-Methylpiperazin-2-one	1240589-57-4	≥98%	Provides custom synthesis and commercial production services. [6]
Various Suppliers	Racemic 6-Methyl-piperazin-2-one	59701-83-6	≥95%	The racemic mixture is also available and may be a starting point for chiral resolution. [9] [10]
Various Suppliers	(S)-6-Methylpiperazin-2-one	323592-68-3	≥97%	The (S)-enantiomer is also commercially available. [11]

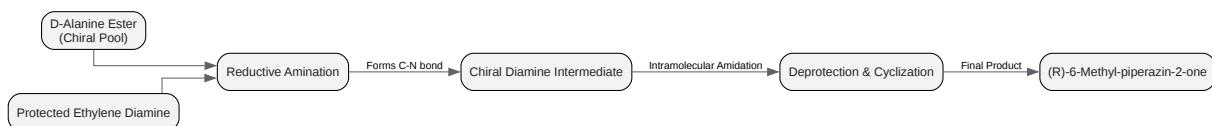
Note: Availability and purity specifications are subject to change. Always consult the supplier's certificate of analysis (CoA).

Asymmetric Synthesis Strategies

The controlled, stereoselective synthesis of **(R)-6-Methyl-piperazin-2-one** is a key enabling technology for its use in drug discovery. Several strategies have been developed, moving beyond classical resolution to more efficient asymmetric catalytic methods.

Conceptual Overview of Synthesis

A common and effective approach involves the cyclization of a chiral diamine precursor. This can be achieved through various methods, including reductive amination followed by intramolecular amide bond formation. A patent (CN108129404B) describes a robust method starting from a D-amino acid ester, which sets the desired stereochemistry early in the sequence.[12] The general workflow ensures high enantiomeric purity in the final product.



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Figure 1. Conceptual workflow for the asymmetric synthesis of **(R)-6-Methyl-piperazin-2-one**.

Detailed Synthetic Protocol (Exemplary)

The following protocol is adapted from methodologies described for the synthesis of chiral piperazinones, emphasizing the key transformations.[12]

Step 1: Reductive Amination to form Chiral Diamine Intermediate

- **Rationale:** This step couples the chiral source (D-alanine methyl ester) with the second nitrogen-containing fragment. Using a protecting group like carbobenzoxy (Cbz) on the ethylene diamine fragment prevents unwanted side reactions. The reaction proceeds via an imine intermediate which is then reduced in situ.
- **Procedure:**
 - To a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in a suitable solvent like methanol, add D-alanine methyl ester hydrochloride (1.1 eq) and a mild base such as sodium acetate (1.2 eq).

- Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Cool the reaction to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude diamine intermediate by silica gel column chromatography.

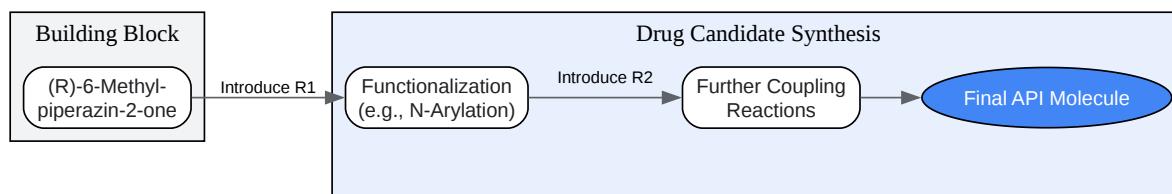
Step 2: Deprotection and Intramolecular Cyclization

- Rationale: The Cbz protecting group is readily removed by catalytic hydrogenation. Upon deprotection, the newly freed primary amine is positioned to undergo a spontaneous or base-catalyzed intramolecular cyclization by attacking the methyl ester, forming the stable six-membered piperazinone ring.
- Procedure:
 - Dissolve the purified diamine intermediate from Step 1 in methanol.
 - Add a palladium on carbon catalyst (Pd/C, 10 mol%).
 - Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or as specified in the reference procedure) and stir vigorously at room temperature overnight.[12]
 - Monitor the reaction for completion by TLC or LC-MS.
 - Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Concentrate the filtrate under reduced pressure to yield the crude **(R)-6-Methyl-piperazin-2-one**.

- If necessary, purify the product further by recrystallization or column chromatography to achieve high purity.

Applications in Drug Discovery

The piperazinone core is a cornerstone in the design of molecules targeting a wide array of biological systems.^[13] The (R)-6-methyl derivative provides a specific, stereochemically defined building block that has been incorporated into various investigational drugs. Its utility stems from its ability to introduce a constrained, chiral scaffold that can orient other pharmacophoric groups correctly within a receptor's binding pocket.



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Figure 2. Role of **(R)-6-Methyl-piperazin-2-one** as a scaffold in multi-step drug synthesis.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and enantiomeric integrity of **(R)-6-Methyl-piperazin-2-one** is paramount. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.

Protocol for Purity Analysis (Reversed-Phase HPLC)

- **Rationale:** Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a standard choice for small organic molecules like piperazinones. This method will determine the chemical purity by separating the target compound from any starting materials, by-products, or degradation products.
- **Methodology:**

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol for Enantiomeric Excess (ee%) Analysis (Chiral HPLC)

- Rationale: To separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. These columns contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
- Methodology:
 - Column: A polysaccharide-based chiral column such as Chiralpak IC or a similar phase.
 - Mobile Phase: Typically an isocratic mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A common starting point is 80:20 Hexane:Isopropanol + 0.1% DEA. [\[14\]](#)
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Detection: UV at 210 nm or 220 nm.

- Sample Preparation: Dissolve the sample (~1 mg/mL) in the mobile phase. A racemic standard of 6-Methyl-piperazin-2-one is required to confirm the retention times of both the (R) and (S) enantiomers.
- Analysis: Inject the racemic standard to identify the two enantiomer peaks. Then, inject the sample. The enantiomeric excess is calculated using the formula: $ee\% = [(Area(R) - Area(S)) / (Area(R) + Area(S))] * 100$.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

- Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Hazard Statements (Typical for this class): May cause skin and eye irritation. May cause respiratory irritation.[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[\[7\]](#)

Conclusion

(R)-6-Methyl-piperazin-2-one is a valuable chiral building block with growing importance in modern drug discovery. Its commercial availability from specialized suppliers, coupled with well-established asymmetric synthesis routes, provides researchers with reliable access to this key intermediate. A thorough understanding of the analytical methods required to confirm its chemical and enantiomeric purity is critical for its successful application. This guide has provided the foundational knowledge and practical protocols to empower scientists to effectively source, synthesize, and utilize this compound in their pursuit of novel therapeutics.

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